trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine
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Overview
Description
trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine: is a synthetic organic compound characterized by the presence of a cyclobutylamine core with a trifluoroethoxy substituent. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine typically involves the following steps:
Cyclobutylamine Formation: The cyclobutylamine core can be synthesized through the reduction of cyclobutanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Trifluoroethoxy Substitution: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions. For example, the reaction of cyclobutylamine with 2,2,2-trifluoroethanol in the presence of a strong base like sodium hydride (NaH) can yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can further modify the cyclobutyl ring or the trifluoroethoxy group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the trifluoroethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like NaH or acids like hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: : Its potential biological activity makes it a candidate for studies in enzyme inhibition, receptor binding, or metabolic pathways.
Medicine: : The compound may be investigated for its therapeutic potential, including its use as a drug candidate for various diseases.
Industry: : It can be utilized in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of trans-3-(2,2,2-Trifluoro-ethoxy)-cyclobutylamine would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The trifluoroethoxy group can enhance the compound’s lipophilicity, potentially affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylamine: Lacks the trifluoroethoxy group, making it less lipophilic.
2,2,2-Trifluoroethanol: Contains the trifluoroethoxy group but lacks the cyclobutylamine core.
Fluorinated Amines: Compounds with similar fluorinated substituents but different core structures.
Uniqueness
- The combination of a cyclobutylamine core with a trifluoroethoxy group is unique, potentially offering distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C6H10F3NO |
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Molecular Weight |
169.14 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethoxy)cyclobutan-1-amine |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)3-11-5-1-4(10)2-5/h4-5H,1-3,10H2 |
InChI Key |
RSVHNGCPXVHYMP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1OCC(F)(F)F)N |
Origin of Product |
United States |
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